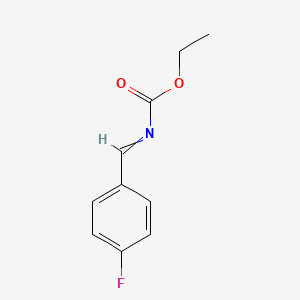
(4-Fluoro-benzylidene)-carbamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-benzylidene)-carbamic acid ethyl ester is an organic compound that features a benzylidene group substituted with a fluorine atom at the para position and an ethyl ester of carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzylidene)-carbamic acid ethyl ester typically involves the reaction of 4-fluorobenzaldehyde with ethyl carbamate under specific conditions. One common method is the condensation reaction, where 4-fluorobenzaldehyde is reacted with ethyl carbamate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-benzylidene)-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(4-Fluoro-benzylidene)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (4-Fluoro-benzylidene)-carbamic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-benzylidene)-carbamic acid ethyl ester
- (4-Bromo-benzylidene)-carbamic acid ethyl ester
- (4-Methyl-benzylidene)-carbamic acid ethyl ester
Uniqueness
(4-Fluoro-benzylidene)-carbamic acid ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s stability, binding interactions, and overall chemical behavior, making it valuable for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C10H10FNO2 |
|---|---|
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
ethyl N-[(4-fluorophenyl)methylidene]carbamate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3 |
Clé InChI |
WQPTUPGGVKQJKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N=CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















